
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide, also known as EDBS, is a sulfonamide-based compound that has been widely used in scientific research. EDBS has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. This leads to a decrease in bicarbonate production and an increase in the concentration of protons, which can have various physiological effects.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and angiogenesis, which is the formation of new blood vessels. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases and pain.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of carbonic anhydrase, making it a useful tool for studying the enzyme's role in different biological processes. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in experiments.
One limitation of N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide is that it is not very soluble in water, which can make it difficult to use in aqueous environments. Additionally, N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
将来の方向性
For the use of N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide in scientific research include the development of new cancer therapies and the study of carbonic anhydrase in different biological processes.
合成法
The synthesis of N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide involves the reaction between 4-ethoxyaniline and 2,4-dimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide.
科学的研究の応用
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has been widely used in scientific research as a tool to study different biological processes. It has been found to have various applications in the field of medicinal chemistry, biochemistry, and pharmacology. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has been used to study the inhibition of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide has also been used to study the inhibition of tumor growth and angiogenesis.
特性
分子式 |
C16H19NO3S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-15-8-6-14(7-9-15)17-21(18,19)16-10-5-12(2)11-13(16)3/h5-11,17H,4H2,1-3H3 |
InChIキー |
XPWTVFAVHOTZIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
正規SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
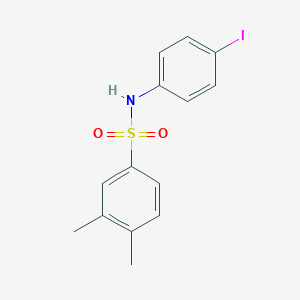
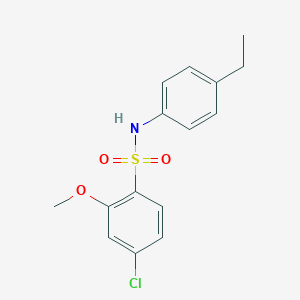


![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
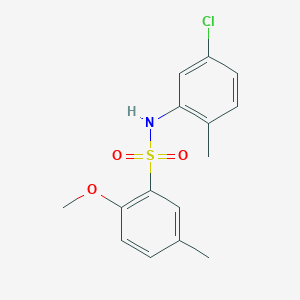
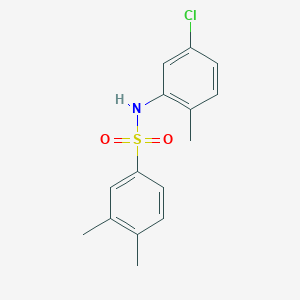
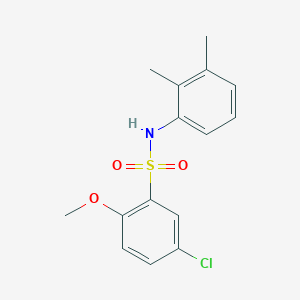
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
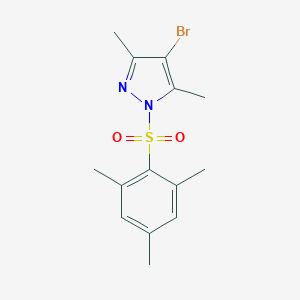
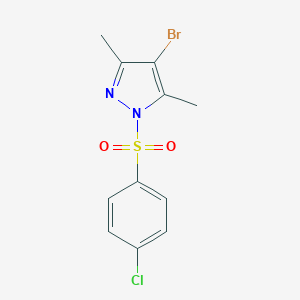
![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)